Synthesis and Process Optimization of Methyl 2-hydroxy-3-methylphenylacetate
Synthesis and Process Optimization of Methyl 2-hydroxy-3-methylphenylacetate
Abstract: Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4) is a highly valued organic building block utilized in the synthesis of complex phenoxyacetic acid derivatives, selective COX-2 inhibitors, and advanced agrochemicals[1],[2]. This whitepaper provides an in-depth, scalable, and self-validating synthetic methodology for producing this target molecule from o-cresol, emphasizing thermodynamic regiocontrol and green chemistry principles.
Retrosynthetic Analysis & Route Selection
The synthesis of ortho-hydroxyphenylacetic acid derivatives is historically plagued by poor regioselectivity and the reliance on highly toxic intermediates. As a Senior Application Scientist, selecting a route requires balancing safety, scalability, and atomic precision.
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Route A (Chloromethylation/Cyanidation): Involves reacting o-cresol with formaldehyde and HCl, followed by sodium cyanide. This route is rejected due to the generation of bis(chloromethyl) ether (a potent human carcinogen) and the use of highly toxic NaCN. Furthermore, it suffers from competing para-substitution.
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Route B (Glyoxylic Acid Condensation): While greener, the base-catalyzed condensation of o-cresol with glyoxylic acid heavily favors the less sterically hindered para-position, leading to poor yields of the required ortho-isomer.
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Route C (Fries Rearrangement + Willgerodt-Kindler): (Selected) This route leverages the thermodynamic control of the Fries rearrangement to force ortho-acetylation, followed by a Willgerodt-Kindler homologation[3],[4]. It avoids cyanides, utilizes stable reagents (sulfur, morpholine), and provides exceptional regiochemical fidelity.
Logical decision matrix for selecting the optimal synthetic route.
Mechanistic Pathway & Workflow
The selected pathway transforms o-cresol into the target ester over four distinct stages. The critical transformation is the Willgerodt-Kindler reaction, which elegantly oxidizes the terminal methyl group of the ketone while simultaneously reducing the carbonyl carbon, migrating the oxidation state to the terminus without disrupting the aromatic core[4].
Step-by-step synthetic workflow from o-cresol to the target ester.
Step-by-Step Experimental Protocols (Self-Validating Systems)
Step 1: Acetylation of o-Cresol
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Procedure: To a round-bottom flask, add o-cresol (10.8 g, 100 mmol) and acetic anhydride (12.2 g, 120 mmol). Add pyridine (0.5 mL) dropwise as a nucleophilic catalyst. Stir at room temperature for 2 hours. Quench with 50 mL of ice water, extract with ethyl acetate (3 x 30 mL). Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to yield o-tolyl acetate.
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Causality: Pyridine forms a highly reactive acetylpyridinium intermediate, ensuring quantitative conversion without the need for harsh heating that could trigger premature, uncontrolled rearrangements.
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Self-Validation: TLC (Hexane:EtOAc 8:2) will show the complete disappearance of the polar phenolic spot (R_f ~0.3) and the appearance of a non-polar ester spot (R_f ~0.7). IR spectroscopy will confirm the absence of the broad O-H stretch (~3300 cm⁻¹) and the presence of a sharp ester C=O stretch (~1750 cm⁻¹).
Step 2: Thermodynamic Fries Rearrangement
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Procedure: In a dry flask equipped with a reflux condenser, add o-tolyl acetate (15.0 g, 100 mmol). Slowly add anhydrous AlCl₃ (20.0 g, 150 mmol) in portions. Heat the neat mixture to 160 °C for 2 hours. Cool to 80 °C and carefully pour over a mixture of crushed ice and concentrated HCl (100 mL). Extract with dichloromethane (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation.
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Causality: The Fries rearrangement is highly temperature-dependent. At low temperatures (<60 °C), the kinetic para-product dominates. By pushing the temperature to 160 °C, the reaction enters a thermodynamically controlled regime. The desired ortho-product (2-hydroxy-3-methylacetophenone) forms a highly stable, six-membered chelate ring with the aluminum Lewis acid, driving the equilibrium toward the required regiochemistry[3].
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Self-Validation: The reaction mixture color shifts from pale yellow to deep orange-red, indicating the formation of the aluminum-chelate complex. Post-workup, ¹H-NMR will reveal a highly deshielded phenolic proton at ~12.5 ppm, confirming the ortho-relationship due to strong intramolecular hydrogen bonding.
Step 3: Willgerodt-Kindler Homologation
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Procedure: Combine 2-hydroxy-3-methylacetophenone (15.0 g, 100 mmol), elemental sulfur (S₈) (4.8 g, 150 mmol), and morpholine (26.1 g, 300 mmol). Reflux the mixture at 130 °C for 8 hours. Cool to room temperature, add 10M aqueous NaOH (50 mL) and ethanol (50 mL). Reflux for an additional 12 hours. Cool, remove ethanol in vacuo, and acidify the aqueous layer with concentrated HCl to pH 2. Extract with ethyl acetate, dry, and recrystallize from toluene to yield 2-hydroxy-3-methylphenylacetic acid (CAS 714252-13-8)[5].
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Causality: Morpholine acts as both the secondary amine reactant and the solvent. The basic hydrolysis step directly cleaves the intermediate morpholine thioamide into the carboxylic acid in a single pot, maximizing throughput[4].
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Self-Validation: The intermediate thioamide formation is accompanied by the evolution of H₂S gas (monitor with lead acetate paper). Final product validation is achieved via its complete dissolution in saturated NaHCO₃ (confirming the presence of the carboxylic acid functional group), followed by reprecipitation upon acidification.
Step 4: Fischer Esterification
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Procedure: Dissolve 2-hydroxy-3-methylphenylacetic acid (16.6 g, 100 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (1.0 mL) dropwise. Reflux the mixture for 12 hours. Concentrate in vacuo to remove excess methanol. Dilute the residue with ethyl acetate (100 mL) and wash thoroughly with saturated NaHCO₃ (3 x 50 mL) followed by brine. Dry over Na₂SO₄ and concentrate to yield Methyl 2-hydroxy-3-methylphenylacetate (CAS 628335-02-4)[1].
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Causality: Fischer esterification is an equilibrium process. Using methanol as the solvent provides a massive molar excess, driving the reaction to completion via Le Chatelier's principle. The rigorous NaHCO₃ wash is critical to deprotonate and extract any unreacted acidic precursors, ensuring high purity of the neutral ester product.
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Self-Validation: The final product will be entirely insoluble in basic aqueous solutions. HPLC analysis should yield a single peak (>99% AUC), and mass spectrometry will confirm the molecular ion peak at m/z 180.20[1].
Quantitative Data & Analytical Characterization
The following table summarizes the expected yields, purities, and key diagnostic ¹H-NMR signals for the intermediates and final product, serving as a benchmark for process validation.
| Compound | Yield (%) | Purity (HPLC) | Key ¹H-NMR Signals (CDCl₃, δ ppm) |
| o-Tolyl Acetate | 95% | >99% | 2.15 (s, 3H, Ar-CH₃), 2.30 (s, 3H, OAc) |
| 2-Hydroxy-3-methylacetophenone | 55% | 98% | 2.25 (s, 3H, Ar-CH₃), 2.60 (s, 3H, COCH₃), 12.5 (s, 1H, OH) |
| 2-Hydroxy-3-methylphenylacetic acid | 68% | 97% | 2.22 (s, 3H, Ar-CH₃), 3.65 (s, 2H, CH₂), 8.5 (br, 1H, OH) |
| Methyl 2-hydroxy-3-methylphenylacetate | 92% | >99% | 2.25 (s, 3H, Ar-CH₃), 3.62 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃) |
References
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[3] Title: Handbook of Hydroxyacetophenones: Preparation and Physical Properties | Source: ethernet.edu.et | URL:[Link]
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[4] Title: Organic Reactions v1 - Sciencemadness.org | Source: sciencemadness.org | URL:[Link]
Sources
- 1. 628335-02-4 | Methyl 2-hydroxy-3-methylphenylacetate - AiFChem [aifchem.com]
- 2. 2-Chloro-6-methylphenoxyacetic Acid Research Chemical [benchchem.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. library.sciencemadness.org [library.sciencemadness.org]
- 5. 2-HYDROXY-3-METHYLPHENYLACETIC ACID | 714252-13-8 [sigmaaldrich.com]
